(6-methoxy-4,5-dihydro-2H-benzo[g]indazol-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
The compound (6-methoxy-4,5-dihydro-2H-benzo[g]indazol-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic molecule that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This specific compound combines the structural features of indazole and piperazine, making it a potential candidate for various scientific and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-4,5-dihydro-2H-benzo[g]indazol-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic aldehydes or ketones under acidic or basic conditions.
Piperazine Derivatization: The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with an appropriate electrophile.
Sulfonylation: The methylsulfonyl group is added using methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring and the piperazine moiety can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, indazole derivatives have shown promise in inhibiting enzymes and receptors involved in various diseases . This compound could be explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound’s potential anti-inflammatory and anticancer properties make it a candidate for drug development. Its ability to interact with biological targets could lead to new therapeutic agents.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (6-methoxy-4,5-dihydro-2H-benzo[g]indazol-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone likely involves its interaction with specific molecular targets such as enzymes or receptors. The indazole core can bind to active sites of enzymes, inhibiting their activity, while the piperazine moiety can enhance binding affinity and specificity . The sulfonyl group may also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 2-phenylindazole and 3-nitroindazole share the indazole core but differ in their substituents.
Piperazine Derivatives: Compounds such as 1-(4-methylsulfonyl)piperazine and 1-(4-chlorophenyl)piperazine have similar piperazine moieties.
Uniqueness
The uniqueness of (6-methoxy-4,5-dihydro-2H-benzo[g]indazol-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone lies in its combination of the indazole and piperazine structures, along with the methoxy and methylsulfonyl groups. This unique combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H22N4O4S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
(6-methoxy-4,5-dihydro-2H-benzo[g]indazol-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H22N4O4S/c1-26-15-5-3-4-13-12(15)6-7-14-16(13)19-20-17(14)18(23)21-8-10-22(11-9-21)27(2,24)25/h3-5H,6-11H2,1-2H3,(H,19,20) |
InChI Key |
FJMHEWLKAKGHOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=C(NN=C32)C(=O)N4CCN(CC4)S(=O)(=O)C |
Origin of Product |
United States |
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